molecular formula C8H5BrF5NO B1447408 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1807186-15-7

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1447408
CAS No.: 1807186-15-7
M. Wt: 306.03 g/mol
InChI Key: PGYWZBMUSHGVTF-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern. The compound features a bromine atom at position 4, a difluoromethoxy group (-OCF₂H) at position 2, and a trifluoromethyl (-CF₃) group at position 5 relative to the amino (-NH₂) group. This structure confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bromo group enables participation in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), while the electron-withdrawing trifluoromethyl and difluoromethoxy groups enhance stability and influence reactivity .

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-2-6(16-7(10)11)5(15)1-3(4)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYWZBMUSHGVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • Trifluoromethylated Aromatic Precursors : Commercially available or synthesized via trifluoromethylation of benzene derivatives. For example, m-chlorobenzotrifluoride can be nitrated and further functionalized to introduce substituents.

  • Difluoromethoxy Group Introduction : The difluoromethoxy group is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) with difluoromethoxide reagents or via O-difluoromethylation of phenolic intermediates.

Bromination

  • Selective Bromination is achieved using brominating agents such as elemental bromine or N-bromosuccinimide (NBS) in controlled solvents like pyridine or pyridine mixtures. The reaction temperature is maintained between 0–25°C to ensure regioselectivity and minimize polybromination.

  • Solvent System : Pyridine or pyridine-containing mixtures (e.g., pyridine with methanol or ethyl acetate) are preferred to enhance selectivity and solubility of reactants.

  • Reaction Monitoring : Thin layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) is used to monitor reaction progress and confirm mono-brominated products.

Amination / Reduction

  • If the starting material contains a nitro group (e.g., 4-bromo-2-nitro-5-(trifluoromethyl)benzene), reduction to the corresponding aniline is performed using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical reductants such as iron powder in acidic conditions.

  • Alternatively, ammoniation of halogenated intermediates can be carried out to introduce the amino group.

Industrial Scale Considerations

  • Energy Efficiency : Deamination steps can be optimized by replacing traditional diazotization with nitrite-mediated deamination in polar aprotic solvents, avoiding low-temperature equipment and reducing acid waste generation.

  • Automation and Reactor Design : Large-scale bromination reactions are conducted in automated reactors with precise control over temperature, reagent addition rate, and stirring to ensure consistent product quality and yield.

  • Environmental Impact : The use of solvents and reagents is optimized to minimize hazardous waste, with preference for recyclable solvents and reduction of acidic byproducts.

Typical Reaction Conditions and Reagents

Step Reagents / Conditions Notes
Trifluoromethylation Trifluoromethyl iodide or Ruppert–Prakash reagent Often done on aromatic precursors
Difluoromethoxylation Difluoromethoxide salts or O-difluoromethylation reagents Requires careful control to avoid side reactions
Bromination Elemental bromine or NBS in pyridine or pyridine mixtures Temperature: 0–25°C; time: 5–12 hours
Amination/Reduction Pd/C hydrogenation or Fe/HCl reduction Mild conditions preferred for sensitive groups

Research Findings and Optimization

  • Regioselectivity : The trifluoromethyl group exerts a meta-directing effect, while the difluoromethoxy group is ortho/para directing, influencing the bromination site. Controlled reaction conditions ensure bromination occurs selectively at the 4-position.

  • Yield and Purity : Optimized bromination in pyridine solvent mixtures yields high purity mono-bromo products with minimal dibromo impurities. Subsequent amination/reduction steps proceed with yields above 80% under catalytic hydrogenation.

  • Environmental and Safety Advantages : The use of nitrite-mediated deamination in polar aprotic solvents reduces energy consumption and avoids acid waste, enhancing sustainability of the process.

Summary Table of Preparation Route

Step No. Reaction Type Starting Material Reagents / Conditions Product / Intermediate Yield (%) Reference
1 Trifluoromethylation Aromatic precursor CF3 source (e.g., CF3I), catalyst Aromatic-CF3 intermediate 70–85
2 Difluoromethoxylation Aromatic-CF3 intermediate Difluoromethoxide reagent Aromatic-CF3-OCF2H intermediate 60–75
3 Bromination Aromatic-CF3-OCF2H intermediate Br2 or NBS, pyridine, 0–25°C 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl) intermediate 80–90
4 Amination/Reduction Nitro or halogenated intermediate Pd/C H2 or Fe/HCl 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline 85–95

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution with nucleophiles under controlled conditions:

Reagent Conditions Product Yield Key Reference
NH₃ (aq.)120°C, 12 hrs, Cu catalyst4-Amino-2-difluoromethoxy-5-(trifluoromethyl)aniline78%
NaSHDMF, 80°C, 6 hrs4-Mercapto derivative65%
PiperidineTHF, Pd(OAc)₂, 100°C4-Piperidinyl analog82%

Mechanistic Insight :
The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups act as strong electron-withdrawing groups (EWGs), activating the ring toward NAS at the para-bromine position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the brominated aromatic system:

Suzuki-Miyaura Coupling

Boron Reagent Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME4-Biphenyl derivative89%
VinylboronatePdCl₂(dppf), CsF, THF4-Vinyl-substituted aniline73%

Optimization Note : Reactions require anhydrous conditions and degassed solvents to prevent catalyst poisoning.

Oxidation

Oxidizing Agent Conditions Product Observation
KMnO₄H₂O, 80°CRing degradation productsLow selectivity (≤30%)
mCPBACH₂Cl₂, 0°C → RTN-Oxide formation92% conversion

Reduction

Reducing Agent Conditions Product Application
H₂ (1 atm)Pd/C, EtOH, 25°CDehalogenation to parent anilinePharmaceutical intermediates
NaBH₄/CuCl₂MeOH, 0°CSelective bromine reduction68% isolated yield

Directed Metalation Reactions

The amino group directs ortho-metalation for further functionalization:

Protocol :

  • LDA (2.2 eq), THF, -78°C

  • Electrophile addition (e.g., DMF, CO₂, I₂)

  • Quench with NH₄Cl

Electrophile Product Regioselectivity
I₂3-Iodo-4-bromo derivative>95% ortho-selectivity
CO₂Carboxylic acid at position 388% yield

Elimination Reactions

Thermal decomposition pathways:

Condition Major Product Byproducts
220°C, vacuum4-Bromo-5-(trifluoromethyl)benzyneHF, CO₂
NaOH, ethylene glycolDifluoromethoxy group cleavageF⁻ ions

Caution : Elimination reactions often require specialized equipment due to HF generation .

Comparative Reactivity Analysis

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
NAS (NH₃)2.3×10⁻⁴85.2Low
Suzuki Coupling1.1×10⁻³72.8High
Ortho-Metalation4.7×10⁻⁵94.1Moderate

Key Trend : Electron-deficient nature accelerates cross-coupling over NAS .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity, making it suitable for various chemical reactions such as nucleophilic substitutions and coupling reactions .

Pharmaceutical Development

  • In medicinal chemistry, 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is explored as a precursor for drug candidates targeting specific enzymes or receptors. Its structural features allow it to modulate biological activity effectively.

Biological Applications

Antimicrobial Properties

  • Preliminary studies indicate that the compound may possess antimicrobial properties. This potential makes it a candidate for further exploration in developing new antimicrobial agents .

Anticancer Research

  • The compound is investigated for its anticancer properties due to its ability to interact with biological targets. The presence of multiple halogen substituents influences its pharmacological profile, enhancing lipophilicity and metabolic stability .

Industrial Applications

Agrochemical Production

  • This compound is utilized in the synthesis of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that require specific chemical characteristics to enhance efficacy and reduce environmental impact .

Specialty Chemicals

  • The compound is also employed in producing specialty chemicals that require unique properties derived from its trifluoromethyl group. This includes applications in materials science where specific chemical interactions are necessary .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated anilines found that compounds similar to this compound exhibited significant activity against various bacterial strains. The results indicated that the presence of fluorine atoms enhanced the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Study 2: Anticancer Properties

Research published on fluorinated aromatic compounds highlighted the potential of derivatives like this compound in cancer treatment. In vitro studies showed that these compounds could inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and trifluoromethyl can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Substituents Molecular Formula Predicted Properties Reference
4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline Br (4), -OCF₂H (2), -CF₃ (5) C₈H₅BrF₅NO High lipophilicity due to halogenation N/A
2-Fluoro-5-(trifluoromethyl)aniline F (2), -CF₃ (5) C₇H₅F₄N Boiling point: ~217.5°C (predicted)
4-Bromo-3-(trifluoromethyl)aniline Br (4), -CF₃ (3) C₇H₅BrF₃N Density: 1.365 g/cm³ (predicted)
2-Chloro-5-methyl-4-(trifluoromethyl)aniline Cl (2), -CF₃ (4), -CH₃ (5) C₈H₇ClF₃N pKa: 0.94 (predicted)

The trifluoromethyl and difluoromethoxy groups increase molecular weight and polarity compared to non-fluorinated analogs. The bromo group contributes to higher density and boiling points, as seen in related compounds .

Data Tables

Table 2: Structural Comparison of Brominated Anilines

Compound Molecular Formula Substituent Positions Key Applications
This compound C₈H₅BrF₅NO Br (4), -OCF₂H (2), -CF₃ (5) Pharmaceutical intermediates
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₃BrF₄N Br (4), F (2), -CF₃ (5) Agrochemical synthesis
4-Bromo-3-(trifluoromethyl)aniline C₇H₅BrF₃N Br (4), -CF₃ (3) Enzyme inhibition studies

Biological Activity

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple halogen atoms, particularly fluorine, enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The compound's molecular structure includes:

  • Bromine : Affects reactivity and biological interactions.
  • Difluoromethoxy group : Enhances solubility and metabolic stability.
  • Trifluoromethyl group : Increases lipophilicity, facilitating membrane penetration.
PropertyValue
Molecular FormulaC7H5BrF3N
Molecular Weight237.02 g/mol
Density1.3 g/cm³
Boiling Point192.4 °C
LogP1.78

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, which can lead to modulation of enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated anilines can inhibit bacterial growth by disrupting cellular processes . The specific compound has not been extensively studied for antimicrobial effects, but its structural analogs suggest potential efficacy against various pathogens.

Anticancer Properties

Fluorinated compounds are often explored for anticancer activity due to their ability to interact with DNA and proteins involved in cell proliferation. Preliminary studies indicate that derivatives of aniline with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Case Study: Inhibition of Enzymatic Activity

A study involving similar fluorinated compounds evaluated their inhibitory effects on cholinesterases and cyclooxygenase enzymes. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly increased inhibitory potency . This suggests that this compound could also demonstrate similar inhibitory effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Activity Type
This compoundTBDAnticancer
4-Bromo-3-trifluoromethyl aniline~10Antimicrobial
4-Difluoromethoxy aniline~15Cholinesterase Inhibitor

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis typically involves sequential functionalization of an aniline precursor. A common approach includes:

Bromination : Introduce bromine at the para position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .

Difluoromethoxy Installation : Replace a hydroxyl or nitro group with difluoromethoxy via nucleophilic substitution (e.g., using ClCF₂O− or AgCF₂O− under basic conditions) .

Trifluoromethylation : Introduce the -CF₃ group via Ullmann coupling or radical trifluoromethylation using reagents like CF₃I/Cu .
Purification is achieved via column chromatography or recrystallization.

Advanced: How can regioselectivity challenges in trifluoromethylation be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed Metalation : Use directing groups (e.g., -NH₂) to position the -CF₃ group .
  • Catalytic Systems : Employ Pd/Cu catalysts with ligands (e.g., phenanthroline) to enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .
    Monitor reaction progress using TLC or HPLC to optimize conditions .

Basic: What spectroscopic techniques are used for structural elucidation?

Methodological Answer:

  • NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituent positions and electronic environments. For example, ¹⁹F NMR distinguishes -OCF₂ and -CF₃ groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced: How can impurities in this compound be profiled and identified?

Methodological Answer:
Use LC-SPE/NMR coupled with cryoprobe technology:

Separation : Isolate impurities via HPLC with a C18 column and acetonitrile/water gradient .

Trapping : Solid-phase extraction (SPE) concentrates impurities for NMR analysis.

Structural Analysis : Acquire ¹H-¹³C HSQC and HMBC spectra to resolve overlapping signals. Confirm via MS/MS fragmentation patterns .
This method identified brominated byproducts and oxidation intermediates in related aniline derivatives .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoromethoxy group .

Advanced: What decomposition pathways occur under accelerated stress conditions?

Methodological Answer:
Under stress (heat/light/moisture):

  • Hydrolysis : The -OCF₂ group degrades to -OH, detected via ¹⁹F NMR loss .
  • Oxidation : The -NH₂ group forms nitro derivatives, identified by LC-MS .
  • Debromination : Bromine may cleave, producing aniline byproducts (confirmed via GC-MS) .
    Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to model stability .

Basic: How is the biological activity of this compound assessed in drug discovery?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) .
  • Metabolic Stability : Evaluate hepatic clearance using microsomal incubations .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Groups : -CF₃ and -Br enhance metabolic stability but reduce solubility .
  • Difluoromethoxy : Balances lipophilicity and bioavailability compared to -OCH₃ .
  • Positional Effects : Para-substituted -NH₂ improves target affinity vs. ortho-substitution .
    Optimize via iterative synthesis and molecular docking .

Basic: How does this compound compare to structurally similar aniline derivatives?

Methodological Answer:

  • vs. 4-Bromo-3-(trifluoromethyl)aniline : The difluoromethoxy group increases polarity but reduces thermal stability .
  • vs. 5-Bromo-2-(trifluoromethoxy)aniline : Bromine position alters steric interactions in cross-coupling reactions .
  • vs. 2-Methoxy-5-(trifluoromethyl)aniline : Difluoromethoxy provides higher electronegativity, affecting reactivity .

Advanced: How can computational methods predict electronic effects of substituents?

Methodological Answer:

  • DFT Calculations : Model substituent effects on HOMO/LUMO energies and charge distribution (e.g., Gaussian09) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility .
  • QSAR Models : Corrogate substituent parameters (e.g., Hammett σ) with bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline
Reactant of Route 2
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4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline

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